molecular formula C9H9N3O B11916428 N-(Imidazo[1,2-a]pyridin-3-yl)acetamide

N-(Imidazo[1,2-a]pyridin-3-yl)acetamide

Cat. No.: B11916428
M. Wt: 175.19 g/mol
InChI Key: LCVCZEPGKGMBHY-UHFFFAOYSA-N
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Description

N-(Imidazo[1,2-a]pyridin-3-yl)acetamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is part of the imidazo[1,2-a]pyridine family, known for its diverse biological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Another method involves the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . These reactions are usually carried out under controlled conditions to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production methods for N-(Imidazo[1,2-a]pyridin-3-yl)acetamide often involve scalable multicomponent reactions. These methods are preferred due to their efficiency and ability to produce large quantities of the compound with minimal by-products .

Chemical Reactions Analysis

Types of Reactions

N-(Imidazo[1,2-a]pyridin-3-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

N-(Imidazo[1,2-a]pyridin-3-yl)acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(Imidazo[1,2-a]pyridin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(Imidazo[1,2-a]pyridin-3-yl)acetamide stands out due to its broad spectrum of biological activities and its potential for use in various therapeutic applications. Unlike some similar compounds, it offers a unique combination of properties that make it a valuable candidate for further research and development .

Properties

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

IUPAC Name

N-imidazo[1,2-a]pyridin-3-ylacetamide

InChI

InChI=1S/C9H9N3O/c1-7(13)11-9-6-10-8-4-2-3-5-12(8)9/h2-6H,1H3,(H,11,13)

InChI Key

LCVCZEPGKGMBHY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CN=C2N1C=CC=C2

Origin of Product

United States

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